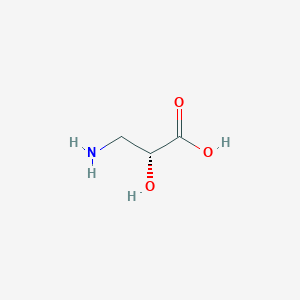

(R)-3-Amino-2-hydroxypropanoic acid

Descripción general

Descripción

®-3-Amino-2-hydroxypropanoic acid, also known as D-serine, is a naturally occurring amino acid derivative. It is an enantiomer of serine, meaning it is one of two mirror-image forms of the amino acid. This compound plays a crucial role in the central nervous system, particularly in the modulation of neurotransmission.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

®-3-Amino-2-hydroxypropanoic acid can be synthesized through several methods. One common approach involves the enzymatic resolution of racemic serine using specific enzymes like D-amino acid oxidase. Another method includes the asymmetric synthesis using chiral catalysts to ensure the production of the desired enantiomer.

Industrial Production Methods

Industrial production of ®-3-Amino-2-hydroxypropanoic acid often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired enantiomer, which is then isolated and purified through various chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions

®-3-Amino-2-hydroxypropanoic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.

Reduction: The amino group can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of ®-3-Amino-2-hydroxypropanoic acid, such as keto acids, amines, and substituted amino acids.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

(R)-3-Amino-2-hydroxypropanoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been shown to possess biological activities that are valuable in drug development.

Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of several bioactive molecules, including:

- Immunostimulants : Certain derivatives of this compound are known to enhance immune responses. For instance, the (2S,3R)-isomer has been linked to the development of anticancer agents like Bestatin, which is used in cancer immunotherapy .

- Antibiotics : The compound's derivatives are also explored for their antibiotic properties, making them potential candidates for treating bacterial infections .

Case Study: Bestatin

Bestatin is a notable example where this compound derivatives play a crucial role. It acts as a competitive inhibitor of aminopeptidases and has been shown to enhance immune function in cancer patients. Its synthesis involves specific stereochemical configurations derived from this compound .

Agricultural Applications

In agriculture, this compound is recognized for its potential use in developing agrochemicals.

Plant Growth Regulators

Research indicates that amino acids like this compound can function as growth regulators, promoting plant growth and resilience against environmental stressors .

Case Study: Crop Enhancement

Studies have demonstrated that applying amino acids can improve crop yield and quality by enhancing nutrient uptake and stress tolerance. This application is particularly relevant for crops grown in suboptimal conditions .

Nutritional Supplements

This compound is increasingly being incorporated into dietary supplements due to its ergogenic properties.

Performance Enhancement

As a derivative of serine, it influences the secretion of anabolic hormones and aids in fuel supply during exercise. This makes it popular among athletes seeking to enhance performance and recovery .

Case Study: Ergogenic Effects

Clinical trials have shown that supplementation with this compound can improve mental performance during stress-related tasks and reduce fatigue during prolonged exercise sessions .

Mecanismo De Acción

®-3-Amino-2-hydroxypropanoic acid exerts its effects primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor in the brain. It acts as a co-agonist, binding to the glycine site of the receptor and enhancing its activity. This modulation of the NMDA receptor is crucial for synaptic plasticity, learning, and memory.

Comparación Con Compuestos Similares

Similar Compounds

L-serine: The enantiomer of ®-3-Amino-2-hydroxypropanoic acid, which has different biological roles.

Glycine: Another amino acid that acts as a co-agonist at the NMDA receptor.

D-alanine: Similar in structure but with different biological functions.

Uniqueness

®-3-Amino-2-hydroxypropanoic acid is unique due to its specific role in modulating the NMDA receptor, which is not shared by its enantiomer or other similar amino acids. This makes it particularly valuable in neurological research and potential therapeutic applications.

Actividad Biológica

(R)-3-Amino-2-hydroxypropanoic acid, commonly referred to as D-serine, is an important amino acid that plays a critical role in various biological processes. It is primarily known for its function as a co-agonist at the NMDA receptor, which is crucial for synaptic plasticity and memory formation. This article delves into the biological activity of D-serine, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

D-serine acts predominantly as an agonist at the NMDA receptor, a subtype of glutamate receptor in the central nervous system. Its binding enhances the receptor's response to glutamate, facilitating calcium influx and subsequent intracellular signaling pathways that are vital for neuronal communication and plasticity.

Key Mechanisms:

- NMDA Receptor Modulation: D-serine binds to the glycine site of NMDA receptors, promoting excitatory neurotransmission.

- Neuroprotection: It exhibits neuroprotective properties through modulation of oxidative stress and inflammation.

- Role in Schizophrenia: Altered levels of D-serine have been implicated in schizophrenia, suggesting its potential as a therapeutic target.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotransmission | Enhances synaptic transmission via NMDA receptors. |

| Neuroprotection | Protects neurons from excitotoxicity and oxidative damage. |

| Inflammation Modulation | Reduces inflammatory responses in neurodegenerative diseases. |

| Antimicrobial Effects | Exhibits activity against certain bacterial strains and viruses. |

1. Neuroprotective Effects

A study demonstrated that D-serine administration could reduce neuronal death in models of excitotoxicity. The neuroprotective effects were attributed to its ability to modulate calcium influx through NMDA receptors, thereby preventing excessive neuronal activation and subsequent apoptosis .

2. Role in Schizophrenia

Research has shown that patients with schizophrenia often have lower levels of D-serine. Supplementation with D-serine has been associated with improvements in cognitive function and reduction in symptoms, suggesting its potential as an adjunct therapy for schizophrenia .

3. Antimicrobial Activity

D-serine has also been investigated for its antimicrobial properties. In vitro studies indicate that it can inhibit the growth of certain bacteria by disrupting their metabolic processes . This opens avenues for developing new antimicrobial agents based on its structure.

Therapeutic Applications

Due to its diverse biological activities, this compound has potential therapeutic applications:

- Neurological Disorders: As a treatment for conditions like schizophrenia and Alzheimer's disease.

- Antimicrobial Therapy: As a component in developing new antibiotics or adjunct therapies.

- Neurodegenerative Diseases: For its neuroprotective effects against diseases such as Parkinson's and Huntington's disease.

Propiedades

IUPAC Name |

(2R)-3-amino-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYNFMYTOJXKLE-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021279 | |

| Record name | (R)-Isoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-11-1 | |

| Record name | (2R)-3-Amino-2-hydroxypropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Isoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-AMINO-2-HYDROXYPROPANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.